molecular formula C16H17N3O2S B5866660 4-(acetylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-(acetylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5866660
M. Wt: 315.4 g/mol
InChI Key: VSERITHLOCHNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have promising effects in various studies.

Mechanism of Action

TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that is involved in the signaling pathways that lead to the growth and survival of cancer cells. By inhibiting BTK, TAK-659 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-659 in lab experiments is its specificity for BTK. This means that it can target cancer cells without affecting normal cells. However, one limitation is that TAK-659 is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential directions for future research on TAK-659. One area of interest is the development of combination therapies that could enhance the efficacy of TAK-659. Another area of interest is the study of TAK-659 in other types of cancer, such as breast cancer and prostate cancer. Additionally, more research is needed to determine the optimal dosage and administration of TAK-659 in humans.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves several steps. One of the key steps is the reaction between 4-aminobenzoic acid and 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid, which yields the intermediate compound 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzoic acid. This intermediate is then acetylated to form this compound.

Scientific Research Applications

TAK-659 has been studied for its potential applications in cancer research. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In particular, TAK-659 has been shown to be effective against lymphoma and leukemia cells.

properties

IUPAC Name

4-acetamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10(20)17-12-8-6-11(7-9-12)15(21)19-16-18-13-4-2-3-5-14(13)22-16/h6-9H,2-5H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERITHLOCHNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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